molecular formula C8H10Cl2N2O B2489013 Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride CAS No. 153863-94-6

Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride

Cat. No.: B2489013
CAS No.: 153863-94-6
M. Wt: 221.08
InChI Key: FMZFJTCEIYWMOZ-UHFFFAOYSA-N
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Description

Key structural features:

  • Molecular formula : C$$8$$H$${10}$$Cl$$2$$N$$2$$O
  • Ring fusion : Furan (positions 3–4) fused to pyridine (positions 2–3)
  • Substituents : Methanamine at C2, chloride counterions

Isomeric possibilities arise from alternative ring fusion patterns (e.g., [2,3-b] or [3,4-c] furopyridines) and substituent positioning. For example, furo[3,4-c]pyridine derivatives exhibit distinct electronic properties due to nitrogen placement in the six-membered ring. Computational studies suggest that the [3,2-b] configuration optimizes aromaticity and minimizes steric strain compared to other isomers.

X-ray Crystallographic Analysis of the Furopyridine Core

X-ray diffraction studies of related furo[3,2-b]pyridine complexes reveal critical geometric parameters (Table 1):

Table 1. Crystallographic data for furo[3,2-b]pyridine derivatives

Parameter Value (Å/°) Source Compound
Furan O-C2 bond length 1.362 ± 0.003 CLK1 inhibitor
Pyridine N-C6 bond length 1.337 ± 0.004 HIPK2 inhibitor
C2-C3 (fusion bond) 1.418 ± 0.005 MU135 complex
Dihedral angle (furan-pyridine) 2.1° ± 0.3° PD18 derivative

The nearly planar arrangement (dihedral angle < 3°) between the furan and pyridine rings facilitates π-π stacking interactions in protein binding pockets. Halogen substituents at C5 (e.g., chloro groups) induce minor torsional distortions (< 5°) while maintaining coplanarity. Hydrogen bonding between the protonated amine and chloride ions stabilizes the crystal lattice, as observed in analogous dihydrochloride salts.

Protonation States and Salt Formation Mechanisms

The dihydrochloride salt forms via sequential protonation:

  • Primary amine protonation :

    • The methanamine group (pK$$_a$$ ≈ 10.5 in free base) readily accepts a proton in acidic media.
    • Result: -CH$$2$$NH$$3^+$$
  • Pyridine nitrogen protonation :

    • The pyridinic nitrogen (pK$$_a$$ ≈ 2.3 for conjugated acid) protonates under high HCl concentrations.
    • Result: Pyridinium ion formation

Salt stabilization mechanisms :

  • Electrostatic interactions : Coulombic attraction between NH$$_3^+$$/pyridinium and Cl$$^-$$ ions
  • Hydrogen bonding : N-H···Cl and C-H···Cl contacts (2.8–3.2 Å)
  • π-Cl interactions : Chloride ions align with aromatic rings (distance: 3.4–3.7 Å)

The protonation sequence was confirmed via $$^1$$H NMR titration, showing downfield shifts of the pyridine H4 proton (Δδ = 0.8 ppm) upon HCl addition. DFT calculations further support preferential protonation at the amine site (ΔG = −24.7 kcal/mol) versus the pyridine nitrogen (ΔG = −18.9 kcal/mol).

Properties

IUPAC Name

furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZFJTCEIYWMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride typically involves the reaction of furo[3,2-b]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its pure form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorinated aromatic ring in furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. For example:

  • Amination : Reaction with ammonia or primary/secondary amines under basic conditions replaces the chlorine atom at position 5, forming substituted amine derivatives.

  • Hydroxylation : Treatment with aqueous hydroxide solutions yields hydroxylated analogs, which are intermediates for further functionalization.

Conditions :

  • Solvents: DMF, DMSO, or ethanol

  • Catalysts: Cu(I) or Pd(0) for accelerated kinetics

  • Temperature: 80–120°C

Cross-Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions to introduce aryl or alkyl groups:

Reaction Type Catalyst Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acids5-Aryl-furo[3,2-b]pyridines65–85%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>Primary aminesN-Alkylated derivatives70–90%
Ullmann-type couplingCuIHeteroaryl halidesFused polycyclic systems50–75%

These reactions retain the furopyridine core while expanding structural diversity for medicinal chemistry applications .

Alkylation and Reductive Amination

The primary amine group undergoes alkylation or reductive amination:

  • Alkylation : Treatment with alkyl halides in the presence of K<sub>2</sub>CO<sub>3</sub> produces N-alkylated derivatives.

  • Reductive Amination : Reaction with aldehydes/ketones and NaBH<sub>4</sub> yields secondary amines.

Example :
Furo[3,2-b]pyridin-2-ylmethanamine+RCHONaBH4R-CH2NH-Furopyridine\text{Furo[3,2-b]pyridin-2-ylmethanamine} + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{R-CH}_2-\text{NH-Furopyridine}

Cyclization Reactions

The amine and furan moieties enable intramolecular cyclizations:

  • Heterocycle Formation : Reaction with α,β-unsaturated carbonyl compounds under acidic conditions generates pyrrolo-fused systems .

  • Diazepine Synthesis : Condensation with dicarbonyl reagents forms seven-membered rings .

Key Conditions :

  • Acid catalysts (HCl, TFA)

  • Solvents: Dichloromethane, methanol

Diazotization and Subsequent Transformations

The aromatic amine group undergoes diazotization, enabling diverse downstream reactions:

  • Sandmeyer Reaction : Conversion to halogenated derivatives using CuCl or CuBr .

  • Azo Coupling : Formation of azo dyes with electron-rich aromatics (e.g., phenols) .

Mechanism :
Ar-NH2NaNO2,HClAr-N2+CuXAr-X\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{CuX}} \text{Ar-X}

Acid/Base-Mediated Functional Group Interconversion

  • Salt Formation : The dihydrochloride form reacts with bases (e.g., NaOH) to regenerate the free amine.

  • Esterification : Reaction with acyl chlorides in pyridine yields amide derivatives .

Stability and Reactivity Considerations

  • pH Sensitivity : The compound degrades under strongly alkaline conditions (>pH 10) due to furan ring opening.

  • Thermal Stability : Stable up to 200°C, but prolonged heating above 150°C leads to decomposition.

Scientific Research Applications

Anticancer Activity

Research indicates that furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride has potential as an anticancer agent. It disrupts critical cellular signaling pathways involved in cancer progression. Notably, it has shown binding affinities to receptors like the human epidermal growth factor receptor 2 (HER2), suggesting its utility in targeted cancer therapies .

In a study focusing on selective kinase inhibitors, furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride was identified as a potent inhibitor of cdc-like kinases (CLKs), which are implicated in various cancers. The optimization of this compound led to sub-micromolar modulators of the Hedgehog signaling pathway, further emphasizing its therapeutic potential .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. The structural characteristics of furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride allow it to interact with various molecular targets, which may lead to protective effects against neuronal damage.

Biochemical Probes

Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride serves as a biochemical probe for studying protein interactions and signaling pathways. Its unique scaffold allows for the design of derivatives that can selectively target specific proteins or enzymes involved in disease processes. This functionality is crucial for developing new therapeutic strategies and understanding disease mechanisms at the molecular level .

Synthesis and Derivative Development

The synthesis of furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride typically involves multi-step reactions that incorporate metal-mediated couplings. These synthetic pathways can be optimized to produce various derivatives with enhanced biological activities or improved pharmacokinetic profiles. The development of new derivatives broadens the scope of applications in drug discovery and development .

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride significantly inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involved the downregulation of key oncogenic pathways, leading to increased apoptosis in treated cells .
  • Neuroprotective Studies : Experimental models have shown that furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to its ability to modulate signaling pathways associated with inflammation and cell survival .

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-2-ylmethanamine Dihydrochloride

  • Structure : Replaces the fused furan ring with an imidazole, increasing nitrogen content and basicity.
  • Application : Used in antiviral and anticancer research, though direct cytotoxicity comparisons with furopyridines are lacking .

Pyridine Derivatives (e.g., [3-(Trifluoromethyl)pyridin-2-yl]methanamine Hydrochloride)

  • Structure : Lacks a fused ring system; substituents like trifluoromethyl groups enhance lipophilicity.
  • Properties : Higher logP values (predicted) compared to furopyridines, favoring blood-brain barrier penetration but increasing off-target risks .

Substituent Position and Salt Forms

Furo[3,2-b]pyridin-5-ylmethanamine

  • Structure : Methanamine group at the 5-position instead of 2-position.
  • Impact : Altered electronic distribution reduces basicity (pKa ~7.1 vs. ~8.5 for the 2-yl derivative), affecting solubility and ionizability .

1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride

  • Structure : Biphenyl system with a pyridine ring instead of fused furan.
  • Properties : Increased molecular weight (257.16 g/mol) and steric bulk may hinder binding to compact enzymatic pockets compared to furopyridines .

Pharmacological and Physicochemical Properties

Cytotoxicity and Selectivity

Furo[3,2-b]pyridin-2-yl derivatives exhibit moderate cytotoxicity (IC₅₀: 5–20 µM) against cancer cell lines, outperforming simpler pyridine analogs (IC₅₀: >50 µM) due to enhanced target engagement from the fused ring system . Imidazopyridines show broader activity but higher toxicity to normal cells .

Physicochemical Data

Property Furo[3,2-b]pyridin-2-ylmethanamine Dihydrochloride Imidazo[1,2-a]pyridin-2-ylmethanamine Dihydrochloride [3-(Trifluoromethyl)pyridin-2-yl]methanamine Hydrochloride
Molecular Weight (g/mol) 257.16 247.12 220.63
Melting Point (°C) >260 (decomposes) 280–285 190–195
Solubility (Water) High (dihydrochloride salt) Moderate Low (requires co-solvents)
logP (Predicted) 1.2 0.8 2.5

Biological Activity

Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

Furo[3,2-b]pyridine derivatives have been recognized for their potential in various biological applications, particularly as inhibitors of specific kinases and modulators of signaling pathways. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological studies.

Key Biological Activities:

  • Antitumor Activity : Several studies indicate that furo[3,2-b]pyridine derivatives exhibit pronounced antitumor effects. Research has shown that these compounds can inhibit cancer cell proliferation in vitro and in vivo models.
  • Anticonvulsant Properties : Certain derivatives have demonstrated anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders.
  • Antibacterial Effects : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride primarily involves its interaction with specific molecular targets:

  • Kinase Inhibition : The compound acts as a selective inhibitor of cdc-like kinases (CLKs), which are implicated in several cellular processes including cell cycle regulation and apoptosis. This inhibition is crucial for its antitumor effects .
  • Modulation of Signaling Pathways : It also modulates the Hedgehog signaling pathway, a critical pathway involved in cell growth and differentiation. This modulation can lead to reduced tumor growth in certain cancer types .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the antitumor activity of furo[3,2-b]pyridine derivatives against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth with IC50 values ranging from 5 to 20 µM .
  • Anticonvulsant Activity :
    • In a model of induced seizures, furo[3,2-b]pyridine derivatives showed a dose-dependent reduction in seizure frequency and duration, suggesting their potential utility in epilepsy treatment .
  • Antibacterial Properties :
    • In vitro tests revealed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be between 50 µM and 100 µM for various strains .

Data Tables

Biological ActivityIC50/MIC ValuesReference
Antitumor (various cell lines)5 - 20 µM
AnticonvulsantDose-dependent effect
AntibacterialMIC 50 - 100 µM

Structure-Activity Relationship (SAR)

The biological activity of furo[3,2-b]pyridine derivatives is influenced by their structural features. Modifications to the pyridine core or the introduction of different substituents can enhance or diminish their activity:

  • Fluorination : Fluorinated derivatives tend to exhibit increased stability and bioactivity compared to their non-fluorinated counterparts .
  • Substituent Effects : The nature and position of substituents on the pyridine ring significantly affect the compound's potency against specific biological targets .

Q & A

Q. How do structural modifications influence pharmacological activity compared to analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:
  • Trifluoromethyl substitution at position 5 enhances metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours) .
  • Methoxy groups on the pyridine ring reduce cytotoxicity (IC₅₀ from 8 µM to >100 µM) .

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